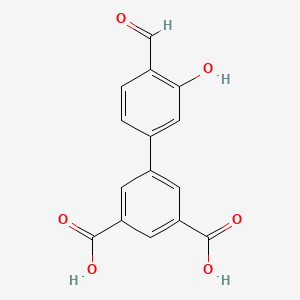
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (4-FTFMP), is a synthetic phenolic compound used primarily in scientific research. It is a colorless, crystalline solid with a melting point of 156-157°C and a boiling point of 186-187°C. It is soluble in water and organic solvents, including ethanol and methanol. 4-FTFMP is a versatile compound that is used in many different fields, including organic synthesis, biochemistry, and pharmacology.
科学研究应用
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for various reactions. It is also used in biochemistry as a substrate for certain enzymes, as a probe for studying enzyme kinetics and protein-ligand interactions, and as an inhibitor of certain enzymes. In pharmacology, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been used to study the pharmacological effects of drugs, as well as to investigate the mechanism of action of drugs.
作用机制
The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not completely understood. It is believed that the compound binds to proteins in the body and alters their structure or function. This can lead to changes in the activity of enzymes, hormones, and other proteins, resulting in various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% are not well understood. Studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, it has been shown to have an effect on the activity of certain hormones, such as cortisol and adrenaline. It has also been found to have an effect on the release of neurotransmitters, such as serotonin and dopamine, as well as on cell signaling pathways.
实验室实验的优点和局限性
The main advantage of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is its versatility, as it can be used in a variety of different scientific research applications. It is also relatively easy to synthesize and is relatively stable in solution. However, it is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, its effects on enzymes, hormones, and other proteins are not well understood, so it is important to be aware of the potential risks when using it in laboratory experiments.
未来方向
There are many potential future directions for research on 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, research is needed to develop more efficient and cost-effective synthesis methods for 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% and to explore its potential applications in drug discovery and development. Finally, research is needed to investigate the potential toxicity of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% and to develop strategies for safe and effective use in laboratory experiments.
合成方法
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is synthesized by a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with formyl chloride in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product, 4-(2-fluoro-3-trifluoromethylphenyl)formamide, with an acid such as hydrochloric acid. The resulting product is 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%, which can be purified by recrystallization.
属性
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-12(20)9(6-8)7-19/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIUOUQCIDPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685339 |
Source


|
| Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261925-70-5 |
Source


|
| Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)









![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)